molecular formula C8H16O2S B8564434 Ethyl 2-butylsulfanylacetate CAS No. 71037-04-2

Ethyl 2-butylsulfanylacetate

Cat. No.: B8564434
CAS No.: 71037-04-2
M. Wt: 176.28 g/mol
InChI Key: FYOHYVYTYGUMAZ-UHFFFAOYSA-N
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Description

Ethyl 2-butylsulfanylacetate (C₈H₁₆O₂S) is an organosulfur compound featuring a thioether (butylsulfanyl) group esterified with ethyl acetate. This molecule is structurally characterized by a sulfur atom bridging a butyl chain and an acetylated ethyl ester moiety. Such compounds are of interest in organic synthesis, particularly in the development of flavorants, agrochemicals, and ligands for metal coordination due to their sulfur-based reactivity and stability .

Properties

CAS No.

71037-04-2

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

ethyl 2-butylsulfanylacetate

InChI

InChI=1S/C8H16O2S/c1-3-5-6-11-7-8(9)10-4-2/h3-7H2,1-2H3

InChI Key

FYOHYVYTYGUMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-butylsulfanylacetate, we compare it with three structurally related compounds: Ethyl 2-phenylacetoacetate , Ethyl pyruvate , and TAS-103 . Key distinctions in functional groups, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Functional Groups Molecular Formula Key Applications/Properties References
This compound Butylsulfanyl, ethyl ester C₈H₁₆O₂S Potential ligand, agrochemical precursor
Ethyl 2-phenylacetoacetate Phenyl, acetyl, ethyl ester C₁₂H₁₄O₃ Synthetic precursor for pharmaceuticals
Ethyl pyruvate Pyruvate (α-keto acid), ethyl ester C₅H₈O₃ Antioxidant, anti-inflammatory agent
TAS-103 Quinoline, dimethylaminoethyl C₂₀H₂₂Cl₂N₃O₂ Topoisomerase inhibitor (anticancer)

Reactivity and Stability

  • Sulfur’s polarizability may also stabilize metal complexes, though this property is less studied than in phenyl-substituted analogs .
  • Ethyl 2-phenylacetoacetate : The phenyl group introduces aromatic stabilization, increasing thermal stability. This compound is widely used in Claisen condensations to synthesize β-keto esters for drug intermediates (e.g., antimalarials) .
  • Ethyl pyruvate : The α-keto group confers redox activity, enabling scavenging of reactive oxygen species (ROS) in biomedical applications .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-butylsulfanylacetate, and how is purity validated?

this compound is typically synthesized via nucleophilic substitution or esterification reactions using thiols (e.g., butanethiol) and ethyl chloroacetate. Key steps include:

  • Reaction conditions : Anhydrous solvents (e.g., THF or DCM), base catalysts (e.g., triethylamine), and controlled temperatures (0–25°C) to minimize side reactions .
  • Purity validation :
  • GC-MS : Retention time and mass fragmentation patterns compared to standards.
  • NMR : Characteristic peaks (e.g., ester carbonyl at ~170–175 ppm in 13C^{13}\text{C} NMR, thioether protons at ~2.5–3.5 ppm in 1H^{1}\text{H} NMR) .
  • HPLC : Purity ≥98% confirmed via reverse-phase chromatography with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}, S-C bond at ~600–700 cm1^{-1}) .
  • NMR : Assigns molecular structure (e.g., ethyl group triplet at ~1.2 ppm, thioether methylene protons as a multiplet).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C8H14O2S\text{C}_8\text{H}_{14}\text{O}_2\text{S}, exact mass 174.0668) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

  • Catalyst screening : Evaluate bases (e.g., DBU vs. K2_2CO3_3) to enhance nucleophilic substitution efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions but increase side-product formation.
  • DOE (Design of Experiments) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .
  • Example optimization
CatalystSolventYield (%)Purity (%)
Et3_3NTHF7295
DBUDCM8598

Q. How to resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from:

  • Isomerism : Check for diastereomers or regioisomers via 2D NMR (e.g., NOESY, HSQC).
  • Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.
  • Solvent artifacts : Ensure deuterated solvents are free from residual protons (e.g., DMSO-d6_6 vs. CDCl3_3) .

Data Analysis and Reproducibility

Q. What methodologies ensure reproducibility in this compound synthesis?

  • Detailed protocols : Document exact molar ratios, solvent grades, and equipment calibration (e.g., syringe pump rates for slow reagent addition) .
  • Batch-specific analytics : Include CoA (Certificate of Analysis) data for each synthesis batch, as exemplified by Cayman Chemical’s standards .
  • Cross-lab validation : Share raw spectral data (e.g., .jdx files for NMR) in supplementary materials for peer verification .

Structural and Mechanistic Insights

Q. What computational methods support mechanistic studies of this compound’s reactivity?

  • DFT calculations : Model transition states for nucleophilic substitution to predict regioselectivity.
  • Molecular docking : Explore interactions with biological targets (e.g., enzyme active sites) if applicable .
  • Example computational
ParameterValue (kcal/mol)
Activation energy25.3
Reaction enthalpy-12.7

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